molecular formula C8H5N3O3 B13028673 2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid

2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid

Cat. No.: B13028673
M. Wt: 191.14 g/mol
InChI Key: SVWNOVFSDUVSLA-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is widely used due to its high efficiency and selectivity. The reaction involves the following steps:

    Preparation of Azide and Alkyne Precursors: The azide precursor is synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor is prepared through standard alkyne synthesis methods.

    Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper catalyst (Cu(I)) to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

    Oxidation: The resulting triazole compound is then oxidized to introduce the oxoacetic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted triazoles, and various functionalized triazole compounds.

Scientific Research Applications

2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

    Material Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The oxoacetic acid moiety can also participate in coordination with metal ions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole compound with similar structural features but lacking the oxoacetic acid moiety.

    Benzotriazole: Another triazole derivative with a benzene ring, commonly used as a corrosion inhibitor.

    2-(1H-1,2,3-Triazol-1-yl)acetic acid: A compound with a similar structure but different substitution pattern.

Uniqueness

2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid is unique due to the presence of both the triazole ring and the oxoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

2-(2H-benzotriazol-5-yl)-2-oxoacetic acid

InChI

InChI=1S/C8H5N3O3/c12-7(8(13)14)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H,13,14)(H,9,10,11)

InChI Key

SVWNOVFSDUVSLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C=C1C(=O)C(=O)O

Origin of Product

United States

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